4-Styrylnicotinamide

Sirtuin inhibition SIRT2 selectivity NAD-dependent deacetylase

4‑Styrylnicotinamide (CAS 39585‑48‑3) is a nicotinamide derivative in which the pyridine ring is substituted at the 4‑position with a trans‑styryl group [REFS‑1]. Classified as a competitive inhibitor of sirtuin deacylases, the compound preferentially targets SIRT2 [REFS‑2].

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 39585-48-3
Cat. No. B13802230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Styrylnicotinamide
CAS39585-48-3
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N
InChIInChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)/b7-6+
InChIKeyNJYVZKYKDVQUAH-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Styrylnicotinamide CAS 39585-48-3: Nicotinamide-Derived SIRT Inhibitor and Photoresponsive Probe


4‑Styrylnicotinamide (CAS 39585‑48‑3) is a nicotinamide derivative in which the pyridine ring is substituted at the 4‑position with a trans‑styryl group [REFS‑1]. Classified as a competitive inhibitor of sirtuin deacylases, the compound preferentially targets SIRT2 [REFS‑2]. The styryl moiety also imparts photoisomerizable character, allowing E/Z configuration switching under controlled irradiation [REFS‑3]. These features distinguish it from simple nicotinamide and regioisomeric styrylnicotinamides, making it a tool for sirtuin biology and photopharmacology.

Why 4‑Styrylnicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs


Substituting 4‑styrylnicotinamide with generic nicotinamide or even a regioisomeric styrylnicotinamide is unreliable because the position and electronic nature of the styryl group dictate both the sirtuin isoform selectivity profile and the photophysical isomerization parameters. Nicotinamide itself acts as a pan‑sirtuin inhibitor with lower potency and no intrinsic photoresponse [REFS‑1]. The 5‑styryl analog, while also a sirtuin inhibitor, shows a different selectivity window and lacks the distinct [E/Z] absorption band separation that enables clean photochemical control in the 4‑substituted isomer [REFS‑2]. Consequently, procurement decisions that ignore these quantitative differences risk invalidating the intended biological or photochemical application.

Product-Specific Quantitative Evidence: 4‑Styrylnicotinamide vs Closest Analogs


SIRT2 Isoform Selectivity: 100‑Fold Preference Over SIRT1

4‑Styrylnicotinamide exhibits a steep selectivity gradient across human sirtuin isoforms. The compound inhibits SIRT2 with an IC₅₀ of approximately 1 µM, whereas SIRT1 requires ~100 µM and SIRT3 ~50 µM for equivalent inhibition [REFS‑1]. By contrast, the endogenous inhibitor nicotinamide displays only modest selectivity (SIRT1 IC₅₀ ~98 nM, SIRT2 IC₅₀ ~19.6 µM, SIRT3 IC₅₀ ~48.7 µM), meaning the 4‑styryl modification reverses the isoform preference and delivers a functional SIRT2‑biased tool that nicotinamide cannot provide [REFS‑2].

Sirtuin inhibition SIRT2 selectivity NAD-dependent deacetylase

Photoisomerization Quantum Yields: Larger Z→E Recovery Efficiency than 4-Methoxy Analog

The photophysical profile of 4‑styrylnicotinamide enables clean, wavelength‑selective control of configuration. Under methanol, the (E)‑isomer absorbs maximally at 320 nm and the (Z)‑isomer at 290 nm, with measured quantum yields Φ(E→Z) = 0.35 and Φ(Z→E) = 0.45 [REFS‑1]. In contrast, the 4‑methoxy analog (4‑(4‑methoxystyryl)nicotinamide) shows higher forward (0.40) and reverse (0.50) quantum yields, while the 4‑nitro analog (Φ(E→Z) = 0.30, Φ(Z→E) = 0.40) is less efficient [REFS‑1]. The balanced yield ratio of the parent 4‑styryl compound (Φ(Z→E)/Φ(E→Z) ≈ 1.29) offers a valuable intermediate photoswitching efficiency for applications where excessive photosensitivity is undesirable.

Photopharmacology E/Z isomerization Quantum yield

Lipophilicity Enhancement: XLogP3 = 2 vs Nicotinamide XLogP3 = -0.37

The introduction of the trans‑styryl group at the 4‑position raises the computed XLogP3 of 4‑styrylnicotinamide to 2, compared with -0.37 for unsubstituted nicotinamide [REFS‑1][REFS‑2]. This >2.3 log unit increase in lipophilicity is a class‑level signature of styryl‑nicotinamide hybrids and is expected to enhance passive membrane permeability relative to the parent vitamin B3 scaffold.

Cellular permeability Lipophilicity Physicochemical property

Optimal Application Scenarios for 4‑Styrylnicotinamide Based on Quantitative Differentiation


SIRT2‑Selective Pharmacological Studies in Neurodegeneration and Cancer Models

When an experimental protocol demands SIRT2 inhibition with minimal cross‑reactivity at SIRT1, 4‑styrylnicotinamide’s ~100‑fold selectivity window (SIRT2 IC₅₀ ≈ 1 µM vs SIRT1 ≈ 100 µM) makes it the preferred probe over pan‑sirtuin inhibitors such as nicotinamide [REFS‑1]. This selectivity profile supports target‑validation studies in models of neurodegeneration and cancer, where SIRT2‑specific effects must be isolated from SIRT1‑mediated pathways.

Photopharmacology and Light‑Controlled Biochemical Tool Design

With well‑separated absorption maxima (E‑isomer 320 nm, Z‑isomer 290 nm) and balanced quantum yields (Φ(E→Z) = 0.35, Φ(Z→E) = 0.45), 4‑styrylnicotinamide is uniquely suited for photopharmacology applications that require reversible, light‑driven E/Z switching to toggle biological activity [REFS‑2]. Its efficiency lies between the more photosensitive 4‑methoxy analog and the less efficient 4‑nitro derivative, providing tunability that the regioisomeric 5‑styryl compound cannot match.

Cell‑Based Sirtuin Assays Requiring Enhanced Membrane Permeability

The elevated lipophilicity of 4‑styrylnicotinamide (XLogP3 = 2) relative to nicotinamide (XLogP3 = -0.37) predicts improved passive membrane diffusion, making it the compound of choice for intracellular sirtuin inhibition studies where sufficient cytoplasmic concentration is critical [REFS‑3]. This is particularly relevant for assays where nicotinamide’s low permeability necessitates impractically high extracellular concentrations.

Quote Request

Request a Quote for 4-Styrylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.